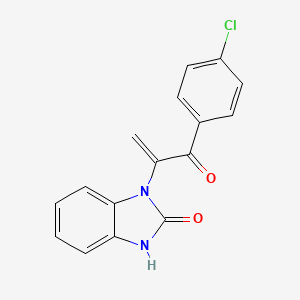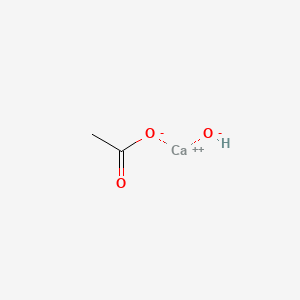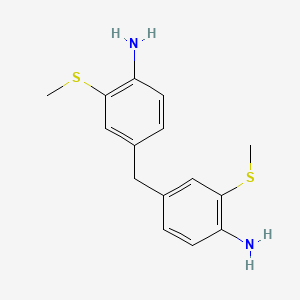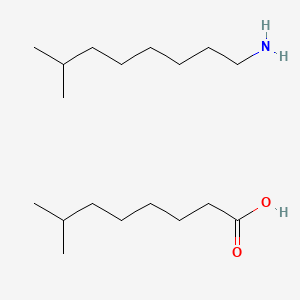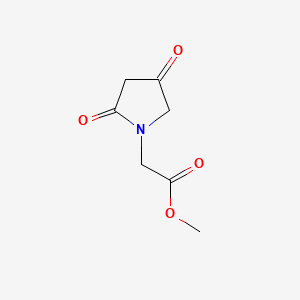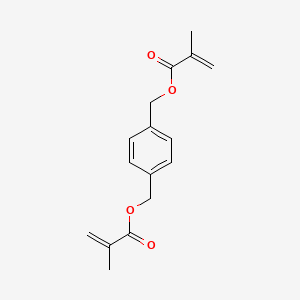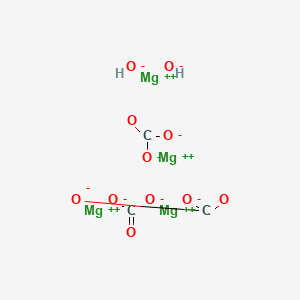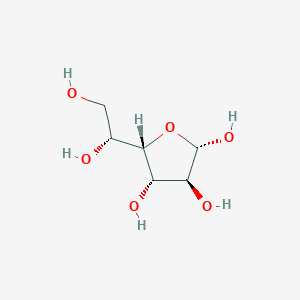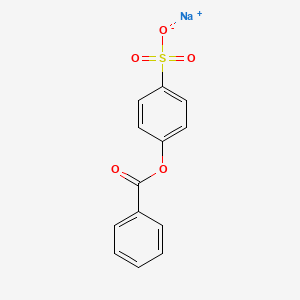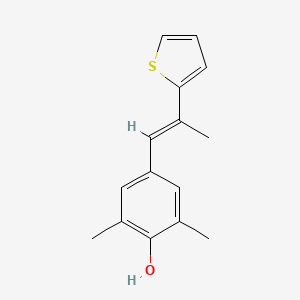
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is an organic compound that features a phenol group substituted with two methyl groups at the 2 and 6 positions, and a 2-methyl-2-(2-thienyl)ethenyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated phenols.
科学的研究の応用
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s unique structure allows it to interact with various pathways, influencing biological processes such as inflammation and microbial growth.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: Lacks the 2-methyl-2-(2-thienyl)ethenyl group, resulting in different chemical properties and applications.
4-(2-Methyl-2-(2-thienyl)ethenyl)phenol:
Uniqueness
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is unique due to the presence of both the 2,6-dimethylphenol core and the 2-methyl-2-(2-thienyl)ethenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
142115-49-9 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylprop-1-enyl]phenol |
InChI |
InChI=1S/C15H16OS/c1-10(14-5-4-6-17-14)7-13-8-11(2)15(16)12(3)9-13/h4-9,16H,1-3H3/b10-7+ |
InChIキー |
ZMNBXTXDFIILAA-JXMROGBWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C)/C2=CC=CS2 |
正規SMILES |
CC1=CC(=CC(=C1O)C)C=C(C)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



